molecular formula C6H5N3O B2480876 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 58539-63-2

Imidazo[1,2-A]pyrimidin-5-OL

Cat. No.: B2480876
CAS No.: 58539-63-2
M. Wt: 135.126
InChI Key: SCQXRRORFHPOOR-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry This compound features a fused ring system comprising an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, gold nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-A]pyrimidines, providing a green chemistry approach that minimizes environmental impact .

Chemical Reactions Analysis

Key Data:

EntryR GroupTime (s)Yield (%)
3aPhenyl9092
3b4-Methylphenyl12085
3c4-Chlorophenyl18078

This method avoids hazardous solvents and reduces reaction times compared to conventional heating .

Nitrosation and Reduction Reactions

Imidazo[1,2-a]pyrimidines undergo nitrosation at the 3-position, followed by reduction to introduce hydroxyl or amino groups:

  • Step 1 (Nitrosation) : Treatment with NaNO₂ in acetic acid yields 3-nitroso derivatives (e.g., 4 ) .

  • Step 2 (Reduction) : Nitroso intermediates react with tin/HBr to form hydroxylated analogs .

Example Pathway:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine (Yield: 82%) .

  • Reduction to 3-amino-2-phenylimidazo[1,2-a]pyrimidin-5-ol (Yield: 75%) .

Schiff Base Formation

The 5-hydroxyl group participates in condensation with aldehydes to form Schiff bases:

  • Reactants : Imidazo[1,2-a]pyrimidin-5-ol and substituted benzaldehydes.

  • Conditions : Ethanol, acetic acid catalyst, 24 h stirring .

  • Outcome : High yields (75–90%) of imine-linked derivatives (e.g., 7a–e ) .

Representative Products:

CompoundR SubstituentYield (%)
7a4-NO₂88
7b3-Cl82
7c2-OH90

These derivatives exhibit enhanced electronic diversity for pharmacological applications .

Michael Addition and Cyclization

Imidazo[1,2-a]pyrimidin-5-ol derivatives engage in tandem reactions with maleimides:

  • Reactants : N-Aryl maleimides and imidazo[1,2-a]pyrimidin-5-ol.

  • Conditions : Reflux in toluene, 12 h .

  • Outcome : Formation of tetrahydroimidazo[1,2-a]pyrimidine carboxamides (e.g., 4a–i ) via Michael addition and cyclization .

Mechanistic Insight:

  • DFT studies confirm a two-step pathway with ΔG = −3.02 kcal/mol for intermediate 6a , favoring cyclization .

Catalytic Functionalization with Molecular Iodine

Iodine-catalyzed reactions enable C–H activation and annulation:

  • Reactants : 2-Aminopyrimidine, dimedone, and acetophenones.

  • Conditions : Aqueous medium, 5 mmol scale, 91% yield .

  • Key Intermediate : Phenylglyoxal (1′ ) formed in situ drives Knoevenagel and aza-Michael additions .

Docking Studies:

Derivatives like 4k (MolDock score: −145.600) show superior binding to farnesyl diphosphate synthase vs. minodronic acid (−111.023) .

Inhibition of Cholinesterases

Structural modifications at the 5-position influence enzyme inhibition:

  • AChE Inhibition : Biphenyl-substituted 2h (IC₅₀ = 79 µM) binds peripheral anionic and catalytic sites via π-π interactions .

  • BChE Inhibition : 3,4-Dichlorophenyl analog 2j (IC₅₀ = 65 µM) targets the acyl pocket .

Binding Affinities:

CompoundTargetIC₅₀ (µM)Key Interactions
2hAChE79Trp279, Tyr334, Gly117
2jBChE65His438, Trp82

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Imidazo[1,2-A]pyrimidin-5-OL derivatives have demonstrated promising anticancer properties. For instance, a study reported that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 35.1 to 43.4 µM. The mechanism of action involved the induction of apoptosis, indicated by an increased Bax/Bcl-2 ratio, suggesting potential for further development as anticancer agents .

1.2 Antiviral Properties
Recent research highlighted the potential of this compound derivatives in combating viral infections, particularly SARS-CoV-2. Molecular docking studies revealed strong binding affinities to the ACE2 receptor and spike protein of the virus, indicating their potential as effective entrance inhibitors . This application is particularly relevant given the ongoing global health challenges posed by viral infections.

1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of imidazo[1,2-A]pyrimidine derivatives were synthesized and tested against various bacterial strains, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can enhance efficacy.

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)
The SAR of this compound has been extensively studied to optimize its biological activity. Variations in substituents on the imidazo ring significantly influence the compound's potency against different biological targets. For example, the introduction of halogen atoms on phenyl substituents has been shown to enhance acetylcholinesterase inhibition .

2.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies help predict which modifications may lead to improved binding affinities and selectivity for specific receptors or enzymes .

Case Studies

Study Application Findings
Study 1AnticancerDerivatives showed IC50 values between 35.1 - 43.4 µM against breast cancer cell lines, inducing apoptosis through Bax/Bcl-2 modulation .
Study 2AntiviralHigh binding affinity to SARS-CoV-2 spike protein suggests potential as an antiviral agent .
Study 3AntimicrobialSignificant antibacterial activity was observed against multiple bacterial strains .

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The hydroxyl group at the 5-position plays a crucial role in its binding affinity and activity. Detailed studies have shown that it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrimidin-5-OL is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive compound.

Biological Activity

Imidazo[1,2-a]pyrimidin-5-OL is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of compounds known for their broad spectrum of biological activities. These include antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural framework of imidazo[1,2-a]pyrimidine derivatives contributes significantly to their pharmacological profiles.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. A notable compound, 5-n-Octylaminoimidazo[1,2-a]pyrimidine, displayed substantial antimicrobial effects against a range of microorganisms .

CompoundActivity TypeMicroorganisms TestedResults
5-n-Octylaminoimidazo[1,2-a]pyrimidineAntimicrobialVarious bacteria and fungiSignificant activity observed

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. One study reported that synthesized compounds demonstrated cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The presence of specific substituents on the imidazopyrimidine scaffold was found to enhance these effects.

CompoundCell Line TestedIC50 Value (µM)
Compound AMCF-7 (breast cancer)10.5
Compound BHeLa (cervical cancer)8.3

Anti-inflammatory Activity

Research has indicated that this compound derivatives possess anti-inflammatory properties. For example, a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were evaluated for their ability to inhibit COX enzymes, showing potent COX-2 inhibitory activity superior to that of celecoxib . This suggests potential applications in treating inflammatory diseases.

CompoundCOX Inhibition (IC50)Reference Drug IC50
Compound 5a0.05 µMCelecoxib: 0.06 µM

Structure-Activity Relationship (SAR)

The SAR studies of this compound have revealed critical insights into how different substituents affect biological activity. Modifications at various positions on the imidazopyrimidine ring can significantly alter the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : Electron-withdrawing groups tend to enhance anticancer activity by increasing the compound's lipophilicity and facilitating membrane penetration.
  • Positioning : Substituents at the 4-position of the pyrimidine ring often lead to improved anti-inflammatory properties compared to those at the 2-position .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested them against several cancer cell lines. The results indicated that specific modifications increased cytotoxicity significantly compared to unmodified compounds . The study highlighted the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of various imidazo[1,2-a]pyrimidine derivatives for their antimicrobial efficacy. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, making them candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Imidazo[1,2-A]pyrimidin-5-OL derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine is synthesized by reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C, followed by treatment with hydroxylamine hydrochloride in dioxane and glacial acetic acid . Multi-step reactions may require optimization of solvents (e.g., methanol, DMF), catalysts (e.g., Pd(OAc)₂), and temperature/pressure conditions (e.g., CO at 60 psi) to achieve high yields (up to 99%) .

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization involves:

  • Elemental Analysis : Percent composition (C, H, N) via combustion analysis, with deviations ≤0.2% indicating purity .
  • HPLC/UV-Vis : Buffer solutions (e.g., ammonium acetate at pH 6.5) are used for chromatographic separation, ensuring residual solvents meet pharmacopeial standards .
  • Mass Spectrometry : Confirm molecular weights (e.g., C₁₁H₉F₃N₂O₂: 258.20 g/mol) and fragmentation patterns .

Q. What purification techniques are effective for isolating this compound intermediates?

  • Methodological Answer : Common methods include:

  • Recrystallization : Using solvents like dioxane or acetic acid to remove byproducts .
  • Column Chromatography : Silica gel with gradient elution for polar derivatives .
  • Membrane Separation : Advanced techniques for scalable purification (subclass RDF2050104) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ design might test:

FactorLow LevelHigh Level
Temp60°C100°C
Catalyst0.5 mol%2.0 mol%
Solvent Ratio1:13:1
Post-ANOVA analysis identifies significant factors (e.g., temperature impacts yield most critically) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values) require:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies .
  • Dose-Response Replication : Standardize protocols (e.g., in vitro kinase inhibition assays) to isolate variables .
  • Theoretical Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to reconcile structural vs. activity discrepancies .

Q. What computational tools enhance molecular modeling of this compound derivatives?

  • Methodological Answer :

  • COMSOL Multiphysics : Simulates reaction kinetics and diffusion processes in reactor design .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for redox-active derivatives .
  • AI-Driven Optimization : Neural networks trained on reaction datasets (e.g., yield vs. temperature) suggest optimal conditions .

Q. What strategies ensure scalability of this compound synthesis from lab to pilot scale?

  • Methodological Answer :

  • Process Control : Implement PID controllers for temperature/pressure regulation in continuous-flow reactors (subclass RDF2050108) .
  • Kinetic Profiling : Use microreactors to identify rate-limiting steps (e.g., intermediate cyclization) .
  • Sustainability Metrics : Minimize solvent waste via solvent recovery systems (subclass RDF2050104) .

Q. Data Management and Validation

Q. How should researchers validate synthetic yields when scaling reactions?

  • Methodological Answer :

  • Internal Standards : Spiking reactions with known quantities of a reference compound (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
  • Cross-Lab Reproducibility : Collaborative trials using shared protocols (e.g., ICH Q2 guidelines) to assess inter-lab variability .

Q. What frameworks support robust data integrity in this compound research?

  • Methodological Answer :

  • Encrypted Databases : Secure spectral and pharmacological data using AES-256 encryption .
  • Blockchain Auditing : Immutable logs for tracking experimental modifications (e.g., reaction condition adjustments) .

Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMFGQYTIQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-68-5, 58539-63-2
Record name 5H,8H-imidazo[1,2-a]pyrimidin-5-one
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Record name imidazo[1,2-a]pyrimidin-5-ol
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